molecular formula C13H8F4N2O2S B2937481 {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid CAS No. 505049-36-5

{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid

货号: B2937481
CAS 编号: 505049-36-5
分子量: 332.27
InChI 键: JZKJDPSBWUHXNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2S/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)19-12(18-9)22-6-11(20)21/h1-5H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJDPSBWUHXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid , with the CAS number 505049-36-5, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that highlight its therapeutic potential.

  • Molecular Formula : C₁₃H₈F₄N₂O₂S
  • Molecular Weight : 346.30 g/mol
  • Hazard Classification : Irritant

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives with a similar structure have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth. A notable study demonstrated that certain pyrimidine derivatives effectively inhibited BRAF(V600E) and EGFR, which are critical in the progression of certain cancers .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence of antimicrobial activity associated with pyrimidine derivatives. Compounds structurally related to This compound have been reported to exhibit inhibitory effects against various bacterial strains, indicating a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group and the fluorophenyl moiety appears to enhance the lipophilicity and overall potency of the compound against target enzymes. For instance, modifications in these groups have been shown to significantly alter the binding affinity to targets such as PARP1, which plays a role in DNA repair mechanisms .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced NO production; inhibition of cytokines
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cells, a derivative of This compound was shown to have an IC50 value of 18 μM, indicating moderate efficacy against these cells. The study suggested that the compound enhances apoptosis via activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of similar compounds revealed that they could significantly inhibit lipopolysaccharide (LPS)-induced TNF-α production in macrophages. This suggests that such compounds may be beneficial in managing conditions characterized by chronic inflammation .

相似化合物的比较

Comparison with Structural Analogs

Key Structural Variations

The compound’s analogs differ in substituents on the pyrimidine ring or modifications to the thioacetic acid side chain. These changes influence physicochemical properties, bioactivity, and applications.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity (%) References
Target Compound (505049-36-5) C₁₃H₈F₄N₂O₂S 332.28 4-fluorophenyl, 6-CF₃ >95
2-{[4-Cyclopropyl-6-CF₃-pyrimidin-2-yl]sulfanyl}acetic acid (861434-52-8) C₁₀H₉F₃N₂O₂S 278.25 4-cyclopropyl, 6-CF₃ >95
Ethyl 2-((4-(4-Cl-phenyl)-6-(CF₂H)-pyrimidin-2-yl)thio)acetate (938020-64-5) C₁₅H₁₃ClF₂N₂O₂S 358.79 4-Cl-phenyl, 6-CF₂H, ethyl ester ≥98
2-{[4-(1-Methyl-1H-pyrazol-4-yl)-6-CF₃-pyrimidin-2-yl]sulfanyl}acetic acid (957313-90-5) C₁₀H₈F₃N₅O₂S 319.26 4-(1-methylpyrazolyl), 6-CF₃ 95
2-{[4-(Thiophen-2-yl)-6-CF₃-pyrimidin-2-yl]sulfanyl}acetic acid (862679-50-3) C₁₁H₇F₃N₂O₂S₂ 334.34 4-thiophene, 6-CF₃ 95

Substituent Effects on Properties

a) Trifluoromethyl (-CF₃) Group :
  • Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Present in all listed analogs except the ethyl ester derivative .
b) Aromatic Substitutions :
  • Chlorophenyl (Cl) : Increases molecular weight and polarity compared to fluorophenyl .
c) Side Chain Modifications :
  • Ethyl ester (938020-64-5) : Pro-drug form; hydrolyzed in vivo to the active acetic acid form .
  • Pyrazole substitution (957313-90-5) : Introduces hydrogen-bonding capability via the nitrogen-rich heterocycle .

常见问题

Q. What synthetic methodologies are recommended for preparing {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-mercaptoacetic acid with a halogenated pyrimidine precursor (e.g., 2-chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine) under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography using ethyl acetate/hexane gradients. Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (in DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 7.2–8.1 ppm) and the thioacetic acid moiety (δ ~3.8 ppm for -SCH₂COO-). ¹³C NMR confirms the trifluoromethyl carbon (δ ~120 ppm, q, J = 270 Hz) and pyrimidine ring carbons. FT-IR verifies the C-F stretch (1100–1250 cm⁻¹) and carboxylic acid O-H (broad ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ensures molecular ion accuracy (±5 ppm) .

Q. How can purity be assessed post-synthesis?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. For trace solvents, use GC-MS with headspace sampling. Purity ≥95% is typically required for publication .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrimidine ring be resolved during X-ray diffraction analysis?

  • Methodological Answer : Use SHELXL (or Olex2 ) for refinement. Apply TWIN/BASF commands if twinning is detected. For disordered trifluoromethyl groups, split the model into two orientations with occupancy ratios refined to 50:50. Restrain bond distances and angles using DFIX/SADI commands. Validate with R1 < 5% and wR2 < 12% .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in electrophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. Analyze Fukui indices (f⁻) to predict nucleophilic attack sites. Solvent effects (e.g., DMSO) are modeled using the PCM method . Compare with experimental results from Hammett plots or kinetic isotope effects .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic properties?

  • Methodological Answer : Conduct UV-Vis spectroscopy (in ethanol) to observe bathochromic shifts in λmax due to extended π-conjugation. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals oxidation potentials linked to the pyrimidine ring’s electron density. Correlate with NMR chemical shifts (e.g., deshielding of adjacent protons) .

Q. What strategies mitigate competing side reactions during thioether bond formation?

  • Methodological Answer : Optimize reaction temperature (40–60°C) to minimize disulfide byproducts. Use molecular sieves to scavenge water. Add TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst. Monitor intermediates via LC-MS and quench the reaction at <90% conversion to prevent over-alkylation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。